Physicochemical Profiling and Applications of 5-Acetamido-2-(pentafluoroethyl)pyridine in Advanced Drug Design
Physicochemical Profiling and Applications of 5-Acetamido-2-(pentafluoroethyl)pyridine in Advanced Drug Design
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Acetamido-2-(pentafluoroethyl)pyridine represents a highly specialized, next-generation building block. By integrating a pentafluoroethyl (-CF2CF3) group and an acetamido moiety onto a pyridine core, this compound offers a highly tunable "push-pull" electronic system. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic advantages of the -CF2CF3 substitution, and a self-validating experimental workflow for its synthesis and characterization.
Structural and Physicochemical Properties
The physicochemical behavior of 5-Acetamido-2-(pentafluoroethyl)pyridine is dictated by the interplay between its three structural components: the basic pyridine ring, the hydrogen-bonding acetamido group at the 5-position, and the highly lipophilic, electron-withdrawing pentafluoroethyl group at the 2-position.
Table 1 summarizes the core quantitative data for this compound.
| Property | Value |
| Chemical Name | 5-Acetamido-2-(pentafluoroethyl)pyridine |
| CAS Number | 1580464-60-3[1] |
| Molecular Formula | C9H7F5N2O[2] |
| Molecular Weight | 254.16 g/mol [2] |
| SMILES | CC(=O)NC1=CN=C(C=C1)C(C(F)(F)F)(F)F[2] |
| Physical State | Solid[2] |
| Purity (Commercial Standard) | ≥96%[3] |
| Recommended Storage | 0-8°C (Protect from moisture) |
Mechanistic Insights: The Pentafluoroethyl (-CF2CF3) Advantage
Historically, the trifluoromethyl (-CF3) group has been the default choice for modulating lipophilicity and metabolic stability. However, the pentafluoroethyl (-CF2CF3) group offers superior, context-dependent advantages that are critical for modern drug discovery[4].
Lipophilicity and Membrane Permeability
Aliphatic polyfluorination typically increases lipophilicity (ClogP)[5]. The -CF2CF3 group provides a lipophilicity profile comparable to the highly lipophilic pentafluorothio (-SF5) group, but it is significantly more accessible via standard synthetic routes[4]. This increased lipophilicity directly enhances passive membrane permeability, making it an excellent motif for targeting central nervous system (CNS) receptors or intracellular kinases.
Steric Shielding and Metabolic Stability
The size of the -CF2CF3 substituent is intermediate between a -CF3 group and a tert-butyl group[4]. This specific steric bulk, combined with the extreme strength of the C-F bonds, provides exceptional shielding to the adjacent pyridine ring. It effectively blocks cytochrome P450-mediated oxidation at the 2-position, drastically prolonging the biological half-life of the parent molecule[4].
Electronic Tuning (pKa Modulation)
The strong electron-withdrawing inductive effect of the -CF2CF3 group decreases the electron density on the pyridine nitrogen. This lowers the pKa of the conjugate acid, rendering the pyridine less basic at physiological pH (7.4). Consequently, a higher fraction of the molecule remains un-ionized in systemic circulation, further driving tissue distribution and cellular uptake.
Logical relationship between -CF2CF3 substitution and resulting ADME properties.
Experimental Workflows: Synthesis and Characterization
To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the synthesis of 5-Acetamido-2-(pentafluoroethyl)pyridine via the acetylation of 6-(pentafluoroethyl)pyridin-3-amine.
Step-by-Step Methodology
Step 1: Controlled Acetylation
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Procedure: Dissolve 1.0 equivalent of 6-(pentafluoroethyl)pyridin-3-amine in anhydrous pyridine (acting as both solvent and acid scavenger). Cool the reaction mixture to 0-8°C using an ice bath. Dropwise, add 1.1 equivalents of acetic anhydride (Ac2O) over 15 minutes.
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Causality: Maintaining the temperature at 0-8°C is critical to control the exothermic nature of the reaction and prevent over-acetylation (formation of the di-acetylated imide byproduct). Pyridine neutralizes the acetic acid generated, driving the reaction to completion.
Step 2: Quenching and Liquid-Liquid Extraction
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Procedure: After stirring for 2 hours, quench the reaction by pouring it over crushed ice. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous CuSO4 (to remove residual pyridine), followed by brine. Dry over anhydrous Na2SO4.
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Causality: EtOAc is chosen for its optimal polarity, effectively partitioning the highly lipophilic fluorinated product from the aqueous phase while leaving polar byproducts behind.
Step 3: Chromatographic Purification
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Procedure: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (80:20 to 50:50).
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Causality: Silica gel chromatography exploits the polarity difference between the target mono-acetylated product, unreacted starting material, and trace di-acetylated impurities, ensuring a final purity of ≥96%[3].
Step 4: Analytical Validation (Self-Validating Loop)
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LC-MS: Confirm the exact mass. The expected [M+H]+ peak is m/z 255.16.
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19F NMR (CDCl3): Essential for verifying the intact pentafluoroethyl group. Expect two distinct signals: a triplet/multiplet for the terminal -CF3 and a quartet/multiplet for the internal -CF2-.
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1H NMR (CDCl3): Confirm the presence of the acetamido methyl group (singlet, ~2.1 ppm) and the three distinct aromatic protons of the 2,5-disubstituted pyridine ring.
Step-by-step experimental workflow for the synthesis and characterization of the target compound.
Applications in Pharmaceutical and Agrochemical Development
The unique physicochemical profile of 5-Acetamido-2-(pentafluoroethyl)pyridine makes it an invaluable intermediate:
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Kinase Inhibitor Design: The acetamido group acts as an excellent hydrogen bond donor/acceptor pair for interacting with the hinge region of kinases. Simultaneously, the -CF2CF3 group projects into deep, hydrophobic allosteric pockets, drastically improving binding affinity and target residence time.
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Agrochemicals: In the development of next-generation crop protection agents, the metabolic stability imparted by the -CF2CF3 group ensures that the active compound resists rapid environmental degradation and plant-mediated metabolism, allowing for lower application rates and reduced ecological impact[4].
References
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[1] Title: 5-Acetamido-2-(pentafluoroethyl)pyridine price,buy ... - ChemicalBook | Source: chemicalbook.com |1
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[3] Title: 5-Acetamido-2-(pentafluoroethyl)pyridine, 96%, Thermo Scientific 100 mg | Buy Online | Source: fishersci.co.uk | 3
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[2] Title: 5-Acetamido-2-(pentafluoroetil)piridina, 96 %, Thermo Scientific 100 mg | Buy Online | Source: fishersci.es | 2
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[4] Title: Pentafluoroethyl - Maneko.cz | Source: maneko.cz | 4
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[5] Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications | Source: acs.org | 5
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- 2. 5-Acetamido-2-(pentafluoroetil)piridina, 96 %, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 3. 5-Acetamido-2-(pentafluoroethyl)pyridine, 96%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. maneko.cz [maneko.cz]
- 5. pubs.acs.org [pubs.acs.org]
